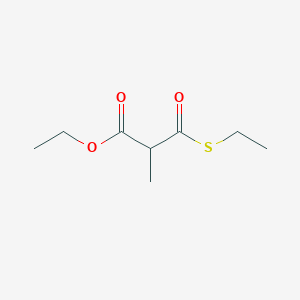
(4R)-4-(Phenylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(Phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds, including β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Phenylsulfanyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a phenylsulfanyl group, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azetidinone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Phenylsulfanyl)azetidin-2-one depends on its specific interactions with molecular targets. In the context of antibacterial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to β-lactam antibiotics. The phenylsulfanyl group may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-(Phenylsulfanyl)azetidin-2-one: Unique due to the presence of the phenylsulfanyl group.
Azetidin-2-one: Lacks the phenylsulfanyl group, but shares the azetidinone core.
β-Lactam antibiotics: Contain the azetidinone ring and exhibit antibacterial activity.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other azetidinone derivatives.
Properties
| 85270-00-4 | |
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4R)-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/t9-/m1/s1 |
InChI Key |
IQVDSMUMVVBIQZ-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](NC1=O)SC2=CC=CC=C2 |
Canonical SMILES |
C1C(NC1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
